![molecular formula C15H21NO B14625971 Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- CAS No. 57520-95-3](/img/structure/B14625971.png)
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydropyridine ring substituted with a methoxyphenylmethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reduction of pyridine derivatives using hydrogenation catalysts. The reaction typically requires specific conditions such as elevated temperatures and pressures to ensure complete reduction of the pyridine ring to the tetrahydropyridine form .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation process .
化学反应分析
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or tetrahydropyridine derivatives depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is used as a building block for the synthesis of more complex molecules.
Biology
Its structural similarity to naturally occurring compounds makes it a useful tool for probing biological pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Research has shown that tetrahydropyridine derivatives can exhibit neuroprotective and anti-inflammatory effects, making them candidates for the treatment of neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of products .
作用机制
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features but different substitution patterns.
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic properties and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical properties.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
57520-95-3 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H21NO/c1-11-8-9-16-15(12(11)2)10-13-4-6-14(17-3)7-5-13/h4-7,15-16H,8-10H2,1-3H3 |
InChI 键 |
HKCPVALYEURBSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NCC1)CC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
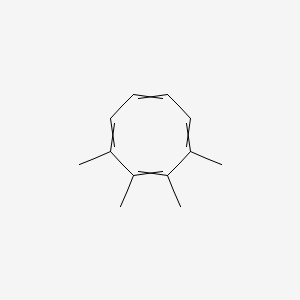
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
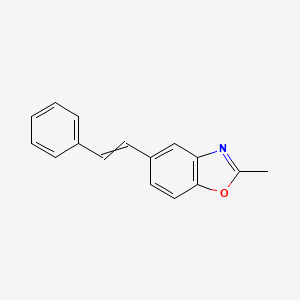
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
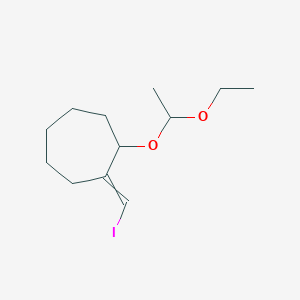
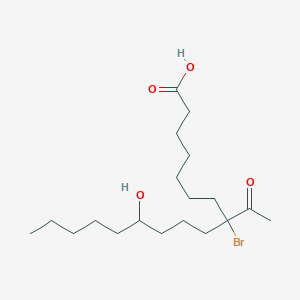
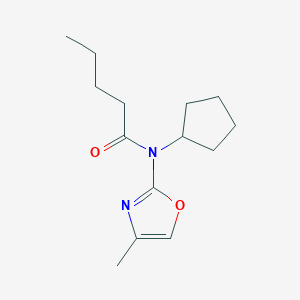
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
